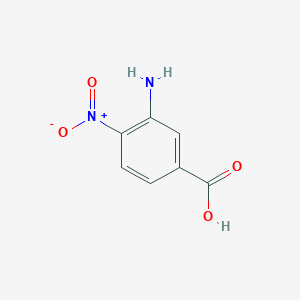

3-Amino-4-nitrobenzoic acid

Descripción

Contextualization within Aromatic Carboxylic Acid Chemistry

3-Amino-4-nitrobenzoic acid, with the chemical formula C₇H₆N₂O₄, belongs to the family of aromatic carboxylic acids. nih.govbiosynth.com Its fundamental structure consists of a central benzene (B151609) ring attached to a carboxylic acid group (-COOH). This core structure is further substituted with both an amino group (-NH₂) and a nitro group (-NO₂), placing it in the specific subclass of substituted nitrobenzoic acids. bldpharm.comchemcess.com

The positions of these functional groups are crucial to its chemical identity. The carboxylic acid defines its acidic nature, while the amino and nitro groups, located at positions 3 and 4 respectively, profoundly influence its reactivity. nih.gov The electron-withdrawing nature of the nitro group and the carboxylic acid, combined with the electron-donating potential of the amino group, creates a complex electronic environment on the aromatic ring. wikipedia.org This distinguishes it from simpler related compounds like 3-aminobenzoic acid, which lacks the nitro group, and 4-nitrobenzoic acid, which lacks the amino group. chemcess.comwikipedia.orgwikipedia.org The interplay between these groups dictates the compound's chemical behavior and its utility in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6968-22-5 nih.gov |

| Molecular Formula | C₇H₆N₂O₄ biosynth.com |

| Molecular Weight | 182.13 g/mol nih.gov |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 298 °C chemicalbook.com |

| IUPAC Name | This compound nih.gov |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N)N+[O-] nih.gov |

Significance as a Multifunctional Chemical Entity

The primary significance of this compound lies in its multifunctionality, which makes it a versatile building block in organic synthesis. Each of its three functional groups serves as a reactive handle for a variety of chemical transformations.

Carboxylic Acid Group: This group can readily undergo reactions typical of carboxylic acids, such as esterification to form esters and amidation to form amides.

Amino Group: The aromatic amino group can be acylated, alkylated, or undergo diazotization reactions, which are pivotal for creating azo compounds or introducing other functionalities.

Nitro Group: The nitro group is particularly important as it can be chemically reduced to form a second amino group. This transformation is key to synthesizing di-amino benzoic acid derivatives, which are precursors to various heterocyclic compounds and polymers.

This trifunctional nature allows for selective and sequential reactions, enabling chemists to construct complex molecular architectures. For instance, the compound serves as an intermediate in the synthesis of more elaborate molecules for pharmaceuticals and materials science. calpaclab.com Research has shown its utility as a synthetic precursor for compounds that inhibit enzymes like trypanothione (B104310) reductase and coagulation factor Xa, indicating its role in medicinal chemistry research. biosynth.com

Table 2: Reactive Sites and Potential Transformations

| Functional Group | Type of Reaction | Potential Product |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification, Amidation | Esters, Amides |

| Amino Group (-NH₂) | Acylation, Diazotization | N-Acyl derivatives, Azo compounds |

Historical Development and Contemporary Research Trajectories

The development of this compound is intrinsically linked to the broader history of aromatic chemistry, particularly the synthesis and utilization of nitroaromatic compounds. The preparation of nitrobenzoic acids via the nitration of benzoic acid has been a known process for many years. wikipedia.org The synthesis of specific isomers like this compound likely evolved from methods developed for related compounds, such as the reduction of a dinitro precursor like 3,4-dinitrobenzoic acid. chemicalbook.com

Contemporary research continues to leverage the unique properties of this compound. Its application as a building block is a prominent theme. It is used in the development of protein degrader building blocks, a modern approach in drug discovery. calpaclab.com Furthermore, its derivatives are explored for their biological activities. For example, it has been used to synthesize compounds with antithrombotic properties. biosynth.com The ongoing interest in this molecule stems from its reliability as a starting material for creating novel compounds with specific functions, whether for biological applications or advanced materials.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCCVBLUKJRDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281179 | |

| Record name | 3-amino-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-22-5 | |

| Record name | 6968-22-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Amino 4 Nitrobenzoic Acid and Its Derivatives

Established Synthetic Pathways for 3-Amino-4-nitrobenzoic Acid

The synthesis of this compound, a key aromatic intermediate, is achieved through strategic functionalization of benzoic acid derivatives. The specific placement of the amino and nitro groups requires careful consideration of directing effects in electrophilic aromatic substitution reactions.

Nitration-Reduction Sequences in Benzoic Acid Derivatives

A primary strategy for synthesizing substituted nitroaromatic compounds involves the direct nitration of a suitable precursor followed by the chemical reduction of a functional group. In the case of this compound, a logical precursor is 3-aminobenzoic acid. However, direct nitration of 3-aminobenzoic acid is complicated by the strong activating and ortho-, para-directing nature of the amino group, which can lead to multiple products and over-nitration.

A more controlled and widely adopted approach involves a protection-nitration-deprotection sequence. This is exemplified by the synthesis of the isomeric 4-amino-3-nitrobenzoic acid, which provides a clear procedural blueprint. In this synthesis, the amino group of 4-aminobenzoic acid is first protected, typically as an acetamide (B32628). This acetamido group is still an ortho-, para-director but is less activating than a free amino group, allowing for more controlled nitration. The nitration of 4-acetamidobenzoic acid with a mixture of nitric and sulfuric acid places the nitro group at the 3-position (ortho to the acetamido group). The final step is the hydrolysis of the acetamide to reveal the amino group, yielding 4-amino-3-nitrobenzoic acid. google.com

Following this logic, a viable pathway to this compound would begin with 3-acetamidobenzoic acid. The acetamido group at position 3 directs electrophilic substitution to the ortho (positions 2 and 4) and para (position 6) locations. Nitration would thus introduce a nitro group at the 4-position, yielding 4-nitro-3-acetamidobenzoic acid. Subsequent acid- or base-catalyzed hydrolysis would then remove the acetyl protecting group to furnish the final product, this compound.

Another relevant pathway in this family of compounds starts with a halogenated benzoic acid. For instance, the nitration of 4-chlorobenzoic acid produces 4-chloro-3-nitrobenzoic acid in high yield. epo.org The chlorine atom can then be substituted by an amino group in a subsequent step, which is discussed in section 2.2.3. While this specific sequence leads to an isomer, it highlights the common industrial strategy of nitrating readily available halo-benzoic acids.

| Synthetic Pathway Example (Isomer Synthesis) | |

| Starting Material | 4-Acetamidobenzoic acid |

| Step 1: Nitration | Reaction with HNO₃/H₂SO₄ to yield 4-acetamido-3-nitrobenzoic acid. |

| Step 2: Hydrolysis | Heating the intermediate to remove the acetyl group. google.com |

| Final Product | 4-Amino-3-nitrobenzoic acid. google.com |

Convergent Synthesis Approaches

However, a convergent strategy is conceptually possible. For example, one could envision a palladium-catalyzed cross-coupling reaction. A hypothetical convergent route could involve the coupling of two benzene-derived fragments. One fragment could be a boronic acid derivative containing the carboxylic acid and a protected amino group, such as 3-(Boc-amino)-4-bromobenzoic acid. The second fragment would provide the nitro group, for example, by using a nitrating agent in a later step or by coupling with a nitro-containing species. A more feasible convergent approach might involve synthesizing polypeptide blocks that are later ligated together in solution, a strategy that has been developed for creating complex proteins. nih.gov While not directly applied to this small molecule, the principles of fragment coupling are central to convergent synthesis.

Derivatization Chemistry of this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, allows for a wide range of derivatization reactions.

Esterification Reactions and Kinetic Studies

The carboxylic acid moiety of this compound can be readily converted to an ester. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.comchembam.com The reaction is an equilibrium process, and water is removed to drive it towards the product. mdpi.com

Detailed studies on the closely related isomer, 4-amino-3-nitrobenzoic acid, demonstrate a straightforward Fischer esterification to produce its methyl ester. The reaction proceeds by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. bond.edu.au Kinetic studies on the esterification of benzoic acid derivatives show that the reaction is typically first order with respect to the carboxylic acid. dnu.dp.ua The presence of electron-withdrawing groups on the benzoic acid ring can increase the catalytic activity and reaction rate. mdpi.com The reaction conditions for the esterification of 4-amino-3-nitrobenzoic acid have been optimized for undergraduate laboratory settings, showing that workable yields can be obtained within an hour. bond.edu.au

| Fischer Esterification of 4-Amino-3-nitrobenzoic Acid | |

| Reactants | 4-Amino-3-nitrobenzoic acid, Methanol |

| Catalyst | Sulfuric Acid |

| Conditions | Reflux |

| Reaction Time | 1 hour provides a workable yield for isolation. bond.edu.au |

| Product | 4-Amino-3-nitrobenzoic acid methyl ester. bond.edu.au |

Amidation and Peptide Coupling Methodologies

The carboxylic acid group of this compound can react with primary or secondary amines to form amide bonds. A classic method involves converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine.

For more delicate substrates or in the context of peptide synthesis, direct dehydrative coupling methods are preferred to avoid harsh conditions and minimize side reactions like racemization. peptidescientific.comacs.org These methods utilize a wide array of coupling reagents that activate the carboxyl group in situ. These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. peptidescientific.comsigmaaldrich.com

Commonly used coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. peptidescientific.com

Phosphonium Salts : Such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), which is known for its high reactivity and chemoselectivity. peptidescientific.comresearchgate.net

Aminium/Uronium Salts : Such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which is highly effective for difficult couplings, including those involving sterically hindered amino acids. peptidescientific.comsigmaaldrich.com

The choice of reagent and conditions depends on the specific substrates, with reagents like HATU and PyAOP being particularly effective for sterically demanding couplings. researchgate.netacs.org

| Common Peptide Coupling Reagents | Type | Key Features |

| DCC / DIC | Carbodiimide | Cost-effective, widely used in liquid-phase synthesis. peptidescientific.com |

| PyBOP | Phosphonium Salt | Strong coupling reagent with high reactivity and good chemoselectivity. peptidescientific.com |

| HBTU / TBTU | Aminium Salt | Generates OBt active esters, good for routine synthesis. sigmaaldrich.com |

| HATU | Aminium Salt | Highly reactive, effective for sterically hindered couplings, low racemization. peptidescientific.com |

| COMU | Aminium Salt | Based on OxymaPure leaving group, performs better than HOBt-based reagents. sigmaaldrich.com |

Nucleophilic Aromatic Substitution on Activated Analogs

While the aromatic ring of this compound itself lacks a suitable leaving group for nucleophilic aromatic substitution (SNAr), its analogs containing halogens are highly activated for such reactions. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (–NO₂), positioned ortho or para to a leaving group (e.g., a halide). wikipedia.orgnih.gov

This principle is well-demonstrated in the synthesis of derivatives of amino-nitrobenzoic acids. For example, in 4-chloro-3-nitrobenzoic acid, the chlorine atom is ortho to the nitro group and para to the electron-withdrawing carboxylic acid group. This activation allows the chlorine to be readily displaced by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate. youtube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

This SNAr reaction is a key step in synthesizing various derivatives, where the chlorine in 4-chloro-3-nitrobenzoic acid or other activated halo-analogs is substituted by different amines or other nucleophiles. ambeed.com

Condensation and Cyclization Reactions for Heterocycle Formation (e.g., Triazoles, Chromones, Benzimidazoles)

The unique arrangement of functional groups in this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic systems. Through condensation and cyclization reactions, the amino and carboxylic acid moieties, often in conjunction with the nitro group (or its reduced form), can be utilized to construct rings such as triazoles, chromones, and benzimidazoles.

Triazoles: The synthesis of 1,2,4-triazole (B32235) rings often involves the cyclization of intermediates containing a hydrazinecarboximidamide moiety. For derivatives of this compound, the amino group can serve as a key nucleophile. A common strategy involves converting the amino group into a hydrazine (B178648) or a related derivative, which can then react with a one-carbon source (like formic acid or its equivalent) to form the triazole ring. nih.govresearchgate.net Another approach is the reaction of amidoximes with nitriles, catalyzed by copper. frontiersin.org The synthesis can be designed as a convergent process, allowing for the introduction of various substituents onto the triazole core. nih.gov For instance, N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides, which can be derived from related amino compounds, undergo cyclization under acidic conditions through an intramolecular redox reaction to yield amino-1,2,4-triazoles. organic-chemistry.org

Chromones: Chromone (B188151) (1-benzopyran-4-one) synthesis typically requires an o-hydroxyaryl ketone precursor. ijrpc.comijrar.org Therefore, to utilize this compound, it must first be chemically modified. A potential synthetic route involves converting the amino group to a hydroxyl group via a Sandmeyer-type reaction and transforming the carboxylic acid into a methyl ketone. This resulting o-hydroxyacetophenone derivative can then undergo cyclization. Classical methods for chromone ring closure include the Baker-Venkataraman rearrangement and the Simonis condensation. ijrar.org In the Simonis reaction, phenols are condensed with β-ketoesters using phosphorus pentoxide. ijrar.org Alternatively, cyclization can be achieved under acidic conditions using catalysts like hydrochloric acid, sulfuric acid, or boron trifluoride diethyl etherate. ijrpc.com

Benzimidazoles: The formation of the benzimidazole (B57391) ring system is efficiently achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivatives). The this compound molecule is an ideal starting material for this synthesis, as the catalytic reduction of its nitro group yields 3,4-diaminobenzoic acid. This diamine can then undergo cyclization. A one-pot procedure involves the reduction of the nitro group using reagents like iron powder in formic acid, which also serves as the one-carbon source for the subsequent imidazole (B134444) ring formation. organic-chemistry.orgnih.gov This method is compatible with a wide range of functional groups. organic-chemistry.org Various catalysts, including zirconium chloride, erbium(III) triflate, and solid acid catalysts, can be employed to promote the condensation of the diamine with aldehydes, often in environmentally benign solvents like ethanol (B145695) or water. mdpi.com

| Heterocycle | Key Precursor from this compound | Typical Reaction Type |

| Triazole | Hydrazine or amidoxime (B1450833) derivative | Cyclization with a C1 source |

| Chromone | o-hydroxyaryl ketone derivative | Intramolecular condensation |

| Benzimidazole | 3,4-Diaminobenzoic acid | Condensation with aldehyde/carboxylic acid |

Metal-Ligand Complexation and Coordination Chemistry

The structure of this compound, featuring a carboxylic acid group, an amino group, and a nitro group, provides multiple potential coordination sites for metal ions. This allows it to act as a versatile ligand in coordination chemistry. The carboxylate group is a common coordination site, capable of binding to metal centers in a monodentate, bidentate, or bridging fashion. The amino and nitro groups can also participate in coordination, leading to the formation of stable chelate rings and extended coordination polymers.

Research into the coordination chemistry of nitrobenzoic acid isomers and their derivatives has revealed a wide array of structural architectures. mdpi.com For example, a manganese(II) complex with the related ligand 4-amino-3-nitrobenzoic acid has been synthesized and structurally characterized. In this complex, the manganese ion is coordinated by four ligand molecules through the oxygen atoms of the carboxylic groups in a monodentate fashion. nih.gov The inner coordination sphere is completed by two water molecules, resulting in a distorted octahedral geometry. The uncoordinated amino and nitro groups, along with the coordinated water, participate in an extensive network of hydrogen bonds, stabilizing the crystal structure. nih.gov

Coordination compounds involving nitro-containing ligands are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties. mdpi.com The coordination of the ligand to a metal center can modulate these properties. Studies on complexes with ligands like 4-nitrobenzoate (B1230335) have shown that the resulting metal complexes can exhibit greater cytotoxicity toward cancer cell lines than the free ligands themselves. mdpi.com

Table of Coordination Properties:

| Functional Group | Potential Coordination Mode(s) | Role in Complex |

| Carboxylic Acid | Monodentate, Bidentate, Bridging | Primary binding site for metal ions |

| Amino Group | Monodentate | Secondary binding site, potential chelation |

| Nitro Group | Monodentate | Can participate in coordination, often weaker |

| Overall Ligand | Multidentate, Bridging | Formation of monomers, dimers, or polymers |

Reaction Mechanism Elucidation

Catalytic Pathways and Intermediates (e.g., Raney Nickel Reduction)

The reduction of the nitro group in this compound to an amine is a pivotal transformation, yielding 3,4-diaminobenzoic acid, a key precursor for benzimidazoles. This reduction can be achieved through various catalytic pathways, with catalytic hydrogenation using Raney Nickel being a prominent method.

Raney Nickel Reduction: Raney Nickel is a high-surface-area, porous nickel catalyst that is highly active for hydrogenation reactions. wikipedia.orgyoutube.com The catalytic cycle for the reduction of a nitro group (R-NO₂) to an amine (R-NH₂) on the surface of Raney Nickel generally involves the following steps:

Adsorption: Both hydrogen gas (H₂) and the nitro compound are adsorbed onto the active sites of the nickel surface.

Hydrogen Activation: The H-H bond in H₂ is cleaved, and hydrogen atoms are bound to the catalyst surface.

Stepwise Reduction: The adsorbed nitro group is reduced in a stepwise manner. This involves a sequence of intermediates, although they are typically short-lived and remain bound to the catalyst surface. The transformation is believed to proceed through nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) intermediates before the final amine is formed.

Desorption: The final product, the amino compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The high activity of Raney Nickel allows these reactions to proceed under relatively mild conditions. wikipedia.org It is often preferred over catalysts like palladium on carbon (Pd/C) when there is a risk of dehalogenation in the substrate. commonorganicchemistry.com

Other common reagents for nitro group reduction include:

Iron (Fe) in Acidic Media: This is a classic and cost-effective method where iron metal acts as the electron donor, being oxidized from Fe(0) to Fe(II) or Fe(III), while the nitro group is reduced. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comwikipedia.org

Sodium Borohydride (NaBH₄) with a Catalyst: In the presence of a catalyst like Ni(OAc)₂·4H₂O, NaBH₄ can efficiently reduce nitro compounds to amines in aqueous solvent systems. orientjchem.org

| Catalyst/Reagent | Typical Conditions | Key Mechanistic Feature |

| Raney Nickel / H₂ | Room temperature/pressure | Heterogeneous catalysis on Ni surface |

| Fe / HCl or Acetic Acid | Reflux | Single electron transfer from iron metal |

| SnCl₂ / HCl | Room temperature | Reduction by Sn(II) to Sn(IV) |

| NaBH₄ / Ni(OAc)₂ | Room temperature | Hydride transfer mediated by Ni catalyst |

Regioselectivity and Stereoselectivity Control (e.g., Mitsunobu Reaction)

While this compound itself is achiral, its derivatives, particularly those synthesized from chiral precursors, can undergo reactions where control of regioselectivity and stereoselectivity is crucial. The Mitsunobu reaction is a powerful tool for achieving stereochemical inversion at a chiral center. nih.gov

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to various functional groups, including esters, with inversion of stereochemistry. nih.govresearchgate.net The reaction typically involves an alcohol, a nucleophile (such as a carboxylic acid), triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The mechanism proceeds through the following key steps:

Triphenylphosphine attacks the azodicarboxylate, forming a betaine (B1666868) intermediate.

The acidic proton of the nucleophile (e.g., the carboxylic acid) protonates the betaine.

The alcohol's oxygen atom attacks the activated phosphorus atom, forming an alkoxyphosphonium salt and displacing the hydrazine derivative. This step activates the hydroxyl group as a good leaving group.

The conjugate base of the acidic nucleophile (the carboxylate) then displaces the activated hydroxyl group via a backside Sₙ2 attack. This backside attack is responsible for the complete inversion of configuration at the stereocenter.

In the context of this compound derivatives, if the molecule contained a chiral secondary alcohol, it could be reacted with an external nucleophile under Mitsunobu conditions to invert the stereocenter. Conversely, this compound itself could act as the nucleophile to invert the stereochemistry of an external chiral alcohol. Using nitrobenzoic acids as nucleophiles in the Mitsunobu reaction is particularly effective for inverting sterically hindered alcohols, often leading to significantly improved yields compared to less acidic carboxylic acids. orgsyn.org This demonstrates high regioselectivity (O-acylation of the alcohol) and stereoselectivity (inversion of configuration). nih.gov

Photocleavage Mechanisms

Derivatives of this compound are structurally related to the ortho-nitrobenzyl (ONB) class of photolabile protecting groups (PPGs). wikipedia.orgacs.org These groups can be cleaved with light, allowing for the controlled release of a protected molecule with high spatial and temporal precision. wikipedia.org This "caging" technology is widely used in chemistry and biology. nih.gov

The photocleavage of o-nitrobenzyl-based compounds proceeds via a mechanism first described as a Norrish Type II reaction. wikipedia.org The key steps are:

Photoexcitation: Upon absorption of UV light (typically in the 260-365 nm range), the nitro group is excited from its ground state to an n,π* triplet state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the protected molecule). This forms a diradical species and an aci-nitro intermediate.

Rearrangement and Cleavage: The aci-nitro intermediate undergoes a rearrangement. An oxygen atom from the aci-nitro group inserts into the C-H bond, leading to the formation of a five-membered ring intermediate. This intermediate is unstable and rapidly fragments.

Product Release: The fragmentation releases the protected molecule (e.g., a carboxylic acid or an amine) and a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct. wikipedia.org

This mechanism allows for the "traceless" release of the target molecule, as the byproduct is a small, separate organic molecule. Linkers based on structures like 4-(aminomethyl)-3-nitrobenzoic acid have been designed and synthesized for applications such as the photolabile tethering of molecules to solid supports or within complex biomolecules. researchgate.net The efficiency of the photocleavage, measured by the quantum yield, can be influenced by the specific substitution pattern on the aromatic ring. wikipedia.org

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR) analysis of 3-Amino-4-nitrobenzoic acid would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The aromatic region of the spectrum is of particular interest. The proton ortho to the carboxylic acid group (C5-H) is expected to show a doublet. The proton ortho to the nitro group (C2-H) would likely appear as a singlet or a narrowly split doublet. The proton meta to the carboxylic acid and ortho to the amino group (C6-H) would present as a doublet of doublets due to coupling with the other two aromatic protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups would appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For this compound, seven distinct carbon signals are expected. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom bonded to the carboxylic acid group (C1) and the one bonded to the nitro group (C4) would be shifted downfield due to the strong deshielding effects of these electron-withdrawing groups. Conversely, the carbon atom attached to the amino group (C3) would be shifted upfield. The remaining aromatic carbons (C2, C5, C6) and the carboxyl carbon (-COOH) would also exhibit characteristic chemical shifts aiding in the complete structural assignment.

A summary of expected NMR data is presented below.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

| ¹H | Variable (broad) | Singlet | -COOH |

| ¹H | Aromatic Region | Doublet | C5-H |

| ¹H | Aromatic Region | Doublet of Doublets | C6-H |

| ¹H | Aromatic Region | Singlet / Narrow Doublet | C2-H |

| ¹H | Variable (broad) | Singlet | -NH₂ |

| ¹³C | ~165-175 | Singlet | -COOH |

| ¹³C | ~140-150 | Singlet | C4-NO₂ |

| ¹³C | ~135-145 | Singlet | C3-NH₂ |

| ¹³C | ~130-140 | Singlet | C1-COOH |

| ¹³C | ~110-130 | Singlet | C2, C5, C6 |

Note: The exact chemical shifts can vary based on the solvent, concentration, and temperature.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The O-H stretch of the carboxylic acid group will appear as a very broad band in the 2500-3300 cm⁻¹ region. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are strong and easily identifiable, typically occurring around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C=O stretching of the carboxylic acid will be a strong, sharp peak around 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds (like C=C in the aromatic ring). The symmetric stretching of the nitro group often gives a strong signal in the Raman spectrum. The aromatic ring vibrations also produce characteristic Raman bands.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 (two bands) | Weak | Amino (-NH₂) |

| O-H Stretch | 2500-3300 (broad) | Weak | Carboxylic Acid (-COOH) |

| Aromatic C-H Stretch | >3000 | Strong | Aromatic Ring |

| C=O Stretch | 1680-1710 (strong) | Moderate | Carboxylic Acid (-COOH) |

| Aromatic C=C Stretch | 1450-1600 | Strong | Aromatic Ring |

| NO₂ Asymmetric Stretch | 1520-1560 (strong) | Moderate | Nitro (-NO₂) |

| NO₂ Symmetric Stretch | 1345-1385 (strong) | Strong | Nitro (-NO₂) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For this compound (C₇H₆N₂O₄), the calculated molecular weight is approximately 182.13 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule would likely be observed as the protonated molecule [M+H]⁺ at m/z 183 or the deprotonated molecule [M-H]⁻ at m/z 181.

Tandem mass spectrometry (MS/MS) would be used to study its fragmentation patterns. Common fragmentation pathways for aminonitrobenzoic acids include the loss of small, stable molecules. For the [M-H]⁻ ion, characteristic fragmentation would involve:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate anion, leading to a fragment ion at m/z 137. This is a very common fragmentation for benzoic acid derivatives.

Loss of NO or NO₂: The nitro group can fragment through the loss of NO (30 Da) or NO₂ (46 Da).

Loss of H₂O: Loss of water (18 Da) from the carboxylic acid group can also occur.

Analyzing the specific masses of the fragment ions allows for the confirmation of the different functional groups and their connectivity within the molecule.

X-ray Diffraction Analysis of Single Crystals and Co-crystals

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal XRD, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions (a, b, c, α, β, γ), volume (V), and the space group of the crystal system. This initial model of the electron density is then refined to yield the precise atomic coordinates of each atom in the molecule.

While specific crystallographic data for this compound is not widely published, related compounds have been studied. For instance, a co-crystal of 3-Aminobenzoic acid and 4-nitrobenzoic acid crystallizes in the monoclinic system. It is plausible that this compound itself would crystallize in a common system such as monoclinic or orthorhombic.

| Crystallographic Parameter | Description |

| Crystal System | The class of symmetry of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The group of symmetry operations describing the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| V (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

The refined crystal structure provides invaluable insight into the non-covalent interactions that govern the crystal packing. For this compound, several key interactions are expected:

Hydrogen Bonding: The molecule has multiple hydrogen bond donors (-COOH and -NH₂) and acceptors (C=O, -NO₂, and the N of the amino group). This allows for the formation of an extensive hydrogen-bonding network. Strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules are highly probable, often forming dimeric structures. N-H···O hydrogen bonds involving the amino group as a donor and the nitro or carboxyl groups as acceptors would also be critical in stabilizing the crystal lattice.

The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and its physical properties.

The process of refining a crystal structure is not always straightforward and may present challenges such as disorder, twinning, or poor data quality. Specialized crystallographic software is essential for addressing these issues and achieving an accurate final structure.

SHELXL: This is a widely used and powerful program for crystal structure refinement. It employs a least-squares method to refine the atomic positions, thermal parameters, and other structural variables against the experimental diffraction data. SHELXL includes robust algorithms for handling complex structural problems, including the modeling of disordered atoms over multiple positions and the refinement of twinned crystals.

WinGX and OLEX2: These are comprehensive software suites that provide a graphical user interface for managing the entire structure determination and refinement process. They integrate various programs, including structure solution programs and refinement engines like SHELXL. These platforms facilitate the visualization of the crystal structure, the analysis of intermolecular interactions, and the preparation of data for publication. They provide tools to identify and correct issues in the crystallographic data, helping to resolve discrepancies and ensure the final model is chemically sensible and accurately represents the experimental data.

Computational Chemistry and Molecular Modeling of 3 Amino 4 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Amino-4-nitrobenzoic acid, providing a detailed picture of its electron distribution and energetic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used approach that balances computational cost with accuracy, making it suitable for determining the ground-state properties of molecules like this compound. nih.govfishersci.com

The process begins with geometry optimization, where DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. nih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used for this purpose. nih.gov By systematically changing the molecule's geometry and calculating its energy, an energy profile can be constructed. This profile reveals crucial information about conformational stability, transition states, and the energy barriers between different conformations. For instance, the calculation of conformational energy values as a function of torsion angles can identify the most energetically favorable shapes of the molecule. nih.gov

Table 1: Example DFT Calculation Parameters for Geometry Optimization

| Parameter | Value/Method | Purpose |

| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy. |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT, offering good accuracy for organic molecules. |

| Basis Set | 6-31G(d) | Defines the set of mathematical functions used to build the molecular orbitals. This set includes polarization functions (d) for better accuracy. |

| Task | Geometry Optimization | To find the lowest energy (most stable) conformation of the molecule. |

| Environment | Gas Phase (in vacuo) or Solvated | To model the molecule in isolation or in the presence of a solvent, which can influence its conformation and properties. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucl.ac.uksysrevpharm.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. For aromatic compounds like this compound, the presence of both an electron-donating group (amino, -NH₂) and an electron-withdrawing group (nitro, -NO₂) significantly influences the energies of these frontier orbitals. DFT calculations are commonly used to determine the energies of the HOMO, LUMO, and the resulting energy gap. nih.gov

Table 2: Representative Frontier Orbital Energies for a Substituted Benzoic Acid Derivative

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 | Electron Donor (Nucleophilicity) |

| LUMO | -2.1 | Electron Acceptor (Electrophilicity) |

| Energy Gap (ΔE) | 4.4 | Indicator of Chemical Stability and Reactivity |

Note: These are example values and the actual energies for this compound would need to be specifically calculated.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. chitkara.edu.in The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, color-coding different regions to indicate their charge.

Regions of negative electrostatic potential, typically colored red or yellow, are rich in electrons and are susceptible to electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the nitro and carboxyl groups. Regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino and carboxyl groups are expected to be in these positive regions. The MEP map provides a clear, visual guide to the molecule's reactive sites, highlighting where it is most likely to interact with other charged or polar species. chitkara.edu.inresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations often focus on a single, optimized structure, a molecule like this compound is dynamic and can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. niscpr.res.in By simulating these movements, MD can explore the molecule's conformational landscape—the full range of shapes it can adopt and the energetic favorability of each. researchgate.net

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict how the atoms will move over a series of very short time steps. Running the simulation for nanoseconds or even microseconds allows for the observation of conformational changes, such as the rotation around single bonds. The resulting trajectory provides a detailed view of the molecule's flexibility and identifies the most stable and frequently occurring conformations in a given environment (e.g., in water or another solvent). This information is crucial for understanding how the molecule might change its shape to bind to a biological target.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational and informational techniques to a broad range of chemical problems. One of its most significant applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

For a series of related compounds, such as derivatives of benzoic acid, a QSAR model can be built to predict their activity (e.g., toxicity or inhibitory potency) based on calculated molecular descriptors. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., HOMO/LUMO energies, partial charges).

To develop a QSAR model for this compound and its analogs, the following steps would be taken:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation.

A validated QSAR model can then be used to predict the activity of new, unsynthesized molecules, guiding the design of compounds with improved properties.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of a ligand's interaction with its biological target.

KDM4 Proteins: Histone lysine (B10760008) demethylases (KDMs), such as those in the KDM4 subfamily, are important targets in cancer therapy. Molecular docking could be used to investigate whether this compound can fit into the active site of a KDM4 protein. The simulation would predict the binding pose, calculate a docking score to estimate binding affinity, and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site amino acid residues like tyrosine, histidine, and aspartate.

SARS-CoV-2 Protease: The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication and a major target for antiviral drugs. In silico studies have explored the potential of benzoic acid derivatives to inhibit this protease. A molecular docking simulation would place this compound into the Mpro active site, which characteristically features a CYS145-HIS41 catalytic dyad. The simulation would assess its ability to interact with key residues, such as Histidine 41, Cysteine 145, and Glutamate 166, and predict its binding energy, providing an indication of its potential as a SARS-CoV-2 inhibitor.

Table 3: Example Molecular Docking Results for a Benzoic Acid Derivative against SARS-CoV-2 Main Protease

| Parameter | Value | Interpretation |

| Target Protein | SARS-CoV-2 Main Protease (Mpro) | The biological receptor being studied. |

| Binding Energy (kcal/mol) | -7.2 | A negative value indicates a favorable binding interaction. More negative values suggest stronger binding. |

| Predicted Ki (µM) | 12.4 | The predicted inhibition constant; a lower value indicates higher potency. |

| Key Interacting Residues | HIS41, CYS145, GLU166 | Specific amino acids in the protein's active site that form bonds or interact with the ligand. |

| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions | The primary molecular forces stabilizing the ligand-receptor complex. |

Note: This table presents hypothetical data to illustrate typical docking results.

Research Applications and Interdisciplinary Engagements of 3 Amino 4 Nitrobenzoic Acid

Role in Pharmaceutical Research and Drug Design

3-Amino-4-nitrobenzoic acid is a versatile chemical intermediate that plays a significant role in pharmaceutical research and the development of new therapeutic agents. Its unique structure, featuring an aromatic ring substituted with amino, nitro, and carboxylic acid functional groups, makes it a valuable starting material and scaffold for a diverse range of biologically active molecules.

As a foundational chemical building block, this compound serves as a key intermediate in the synthesis of various drugs. sci-hub.se Its functional groups provide reactive sites for a wide array of chemical modifications, allowing for its incorporation into more complex pharmaceutical compounds. sci-hub.se It is particularly noted for its role in the development of anti-inflammatory and analgesic medications. sci-hub.se The compound can be synthesized through methods such as the hydrolysis of 3-amino-4-nitrobenzonitrile. nih.gov Furthermore, related structures are integral to producing important APIs; for instance, the reduction of 3-nitro-4-hydroxybenzoic acid, a closely related compound, yields 3-amino-4-hydroxybenzoic acid, a crucial monomer for certain high-performance polymers with applications in specialized fields. mdpi.comtandfonline.comnih.gov

The chemical framework of this compound is a valuable scaffold for designing novel molecules with potent biological activities. Its derivatives have been investigated for their therapeutic potential, particularly as antimicrobial and anticancer agents.

Antimicrobial Properties: The core structure is known to exhibit antimicrobial properties against several bacterial strains, a characteristic attributed to its amino and nitro functional groups, which may interfere with microbial nucleic acid synthesis. sci-hub.se Derivatives of the closely related para-aminobenzoic acid (PABA) have shown significant antimicrobial action against a range of pathogens. For example, Schiff base derivatives synthesized from 4-acetamido-3-amino benzoic acid have been evaluated for their inhibitory effects on microbial neuraminidase.

Anticancer Properties: Derivatives incorporating the aminobenzoic acid scaffold have demonstrated promising anticancer activity. For example, quinazolinone derivatives substituted with a 3-nitrobenzoic acid moiety have been synthesized and tested against breast cancer cell lines. Similarly, benzoxazole derivatives bearing a 4-(benzo[d]oxazol-2-ylthio)-3-nitrobenzoic acid structure have also shown anticancer potential. While direct studies on this compound are part of a broader investigation, the general class of aminobenzoic acid derivatives has yielded compounds with significant cytotoxic effects against various cancer cell lines, including colon, ovarian, and melanoma cells.

Below is a table summarizing the anticancer activity of selected derivatives based on related nitrobenzoic acid scaffolds.

| Derivative Class | Cancer Cell Line | IC50 Value (µM) | Source |

| Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides | Human Colon Cancer (HCT-116) | 22.95 - 28.43 | |

| Copper(II) Complex with 4-Chloro-3-nitrobenzoic Acid Ligand | HeLa (Cervical Cancer) | 8.99 | |

| Copper(II) Complex with 4-Chloro-3-nitrobenzoic Acid Ligand | A549 (Lung Cancer) | 11.32 | |

| Copper(II) Complex with 4-Chloro-3-nitrobenzoic Acid Ligand | HepG2 (Liver Cancer) | 12.19 |

A significant area of research for this compound and its analogs is their ability to inhibit specific enzymes, making them valuable tools for studying molecular interactions and developing targeted therapies.

One of the most notable targets is the trans-sialidase (TcTS) enzyme of Trypanosoma cruzi, the parasite responsible for Chagas disease. This enzyme is crucial for the parasite's survival and infectivity, as it transfers sialic acid from the host to its own surface, helping it to evade the host immune system. This compound has been identified as a potent inhibitor of TcTS. sci-hub.se

| Enzyme Target | Organism | Compound | Inhibition | Source |

| Trans-sialidase (TcTS) | Trypanosoma cruzi | 4-Amino-3-nitrobenzoic acid | 77% | sci-hub.se |

Research has shown that this compound has a direct effect on the enzyme. Studies on its mechanism of action revealed that it increases the expression level of the TcTS gene in the parasite, confirming its direct interaction with this key therapeutic target. This inhibitory activity makes it a lead compound for the development of new drugs against Chagas disease. sci-hub.se

In medicinal chemistry, this compound and its derivatives are utilized in the field of peptidomimetics and peptide synthesis. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability and oral bioavailability.

The rigid aromatic core of this compound can serve as a scaffold to orient functional groups in a specific spatial arrangement, mimicking the secondary structures of peptides like α-helices or β-turns. For instance, the related compound 4-fluoro-3-nitrobenzoic acid has been used in the solid-phase synthesis of α-helix mimetics built on a phenyl-piperazine-triazine core. Additionally, 4-hydroxymethyl-3-nitrobenzoic acid is used to prepare a specific type of resin for the Fmoc-based solid-phase synthesis of leuprolide, a peptide therapeutic. These applications highlight the utility of the substituted nitrobenzoic acid framework in creating complex molecules with precise three-dimensional structures for therapeutic purposes.

The development of prodrugs and targeted drug delivery systems is a key strategy to enhance the efficacy and reduce the side effects of therapeutic agents. These systems aim to deliver a drug specifically to diseased tissues, minimizing exposure to healthy cells.

While specific prodrugs based on this compound are not extensively detailed in the reviewed literature, its chemical structure is well-suited for such applications. The presence of both a carboxylic acid and an amino group provides convenient handles for chemical modification. These functional groups allow the molecule to be conjugated to:

Nanocarriers: Such as liposomes or polymeric micelles, which can accumulate in tumor tissues through passive targeting (the EPR effect).

Targeting Ligands: Peptides or antibodies that can actively guide the drug conjugate to specific receptors on the surface of cancer cells.

Promoieties: Temporary chemical groups that can be cleaved in vivo to release the active drug, a common strategy in prodrug design.

This inherent functionality makes the this compound scaffold a promising candidate for incorporation into advanced drug delivery systems designed to improve therapeutic outcomes.

Contributions to Materials Science and Engineering

Beyond its pharmaceutical applications, this compound and its close derivatives have important applications in materials science, particularly in the synthesis of high-performance polymers. The related monomer, 3-amino-4-hydroxybenzoic acid, is a key precursor for the production of AB polybenzoxazole (PBO) ordered polymers. mdpi.comtandfonline.com PBO is a class of thermotropic polymers known for its exceptional thermal stability, mechanical strength, and chemical resistance.

The synthesis process typically involves the reduction of a nitro group to an amine and subsequent polycondensation reactions. mdpi.comtandfonline.com Bio-based PBOs prepared using 3-amino-4-hydroxybenzoic acid exhibit ultrahigh thermal resistance, with decomposition temperatures over 400°C and glass transition temperatures exceeding 170°C. These properties are significantly higher than those of other common bio-based polymers. The resulting PBO materials can exhibit liquid crystalline behavior, allowing them to be spun into high-strength fibers. The incorporation of the aminobenzoic acid structure into polymer matrices can also be explored to enhance properties like thermal stability for use in specialized coatings and adhesives. sci-hub.se

Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, possessing both a carboxylate group and an amino group, makes it a candidate as a ligand for the synthesis of coordination polymers. These materials are formed by the self-assembly of metal ions with organic ligands, creating extended one-, two-, or three-dimensional structures.

A notable example is the synthesis of a manganese(II) complex, trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate. In this coordination complex, four molecules of 4-amino-3-nitrobenzoic acid (a tautomer of this compound) act as monodentate ligands, coordinating to the Mn(II) ion through the oxygen atoms of their carboxylic groups. The coordination sphere of the manganese ion is completed by two water molecules, resulting in a slightly distorted octahedral geometry. The complex crystallizes in a centrosymmetric monoclinic space group (P21/n). The structure is further stabilized by a network of intermolecular hydrogen bonds involving the amino and nitro groups of the ligand and the coordinated and solvated water molecules. This demonstrates the capability of this compound to participate in the construction of complex supramolecular architectures.

| Manganese(II) Complex Structural Data | |

| Formula | [Mn(C₇H₅N₂O₄)₂(C₇H₆N₂O₄)₂(H₂O)₂]·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Coordination Geometry | Distorted Octahedron |

| Ligand Coordination | Monodentate (via carboxylate oxygen) |

Component in Functionalized Surfaces and Nanomaterials

This compound can be employed as a functionalizing agent to modify the surfaces of materials, imparting specific chemical properties and reactivity. An important application in this area is the chemical modification of biopolymers for environmental remediation.

For instance, a chitosan resin has been functionalized with the 3-nitro-4-amino benzoic acid moiety to create a novel adsorbent for the selective collection and concentration of trace molybdenum from river and seawater samples. In this application, the carboxyl group of the acid is chemically attached to the amino groups of cross-linked chitosan via amide bond formation. This functionalized resin, referred to as CCTS-NABA, exhibits a high selectivity for molybdenum (Mo(VI)) in acidic conditions (pH 3-4), allowing for its effective separation from other metal ions commonly found in environmental water samples. The modified chitosan resin has a significant adsorption capacity for molybdenum, recorded at 380 mg per gram of resin. This demonstrates the utility of this compound in designing functional materials for targeted environmental applications. researchgate.netmdpi.com

| CCTS-NABA Resin Performance Data | |

| Base Material | Cross-linked Chitosan (CCTS) |

| Functional Moiety | 3-nitro-4-amino benzoic acid |

| Target Analyte | Molybdenum (Mo(VI)) |

| Optimal Adsorption pH | 3-4 |

| Adsorption Capacity for Mo(VI) | 380 mg/g |

| Application | Molybdenum collection from river and seawater |

Catalytic Applications and Reaction Enhancement

The direct use of this compound as a catalyst or for reaction enhancement is not extensively documented in scientific literature. Research has more commonly focused on the catalytic synthesis of this compound or its derivatives, rather than its use as a catalyst. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester from this compound is achieved through Fischer esterification, a reaction that is catalyzed by a strong acid like sulfuric acid, not by the benzoic acid derivative itself bond.edu.au. Similarly, processes have been developed for the catalytic hydrogenation of related nitroaromatic compounds to their amino derivatives, such as the conversion of 4-nitrobenzoic acid to 4-aminobenzoic acid using a Palladium-on-carbon (Pd/C) catalyst google.com. These examples highlight that while this compound is a valuable chemical intermediate involved in catalytic processes, its role is typically that of a substrate rather than a catalyst.

Environmental Chemistry and Degradation Studies

Photodegradation Pathways and Kinetics

Specific studies on the photodegradation pathways and kinetics of this compound are limited. However, insights can be drawn from research on analogous compounds, such as p-aminobenzoic acid (PABA), a common UV filtering agent. The degradation of PABA has been achieved using advanced oxidation processes (AOPs), such as the UV/Fe(2+)/persulfate system. In this process, both hydroxyl (HO•) and sulfate (SO₄•⁻) radicals are generated, with the sulfate radical playing a more significant role in the degradation of the PABA molecule. nih.gov The photolysis of nitroaromatic compounds is also a known phenomenon; for example, 2-nitrobenzyl groups are used as photolabile protecting groups in chemical synthesis because they can be cleaved from a molecule upon UV irradiation. scispace.com This process involves an internal redox reaction where the nitro group is reduced. scispace.com Given the presence of both an amino group and a nitroaromatic system in this compound, it is plausible that its photodegradation would involve complex pathways, including reactions initiated by photogenerated radicals and potential intramolecular photoreactions involving the nitro group. The degradation of PABA's ethyl ester (Et-PABA) was shown to be significantly enhanced by a UV/persulfate process compared to UV photolysis alone, achieving 98.7% removal in 30 minutes. mdpi.com

| Degradation of Et-PABA by Different Oxidation Processes | Removal Efficiency (30 min) |

| UV alone | 23.7% |

| Persulfate (PDS) alone | 21.2% |

| UV/PDS Combined Process | 98.7% |

Biotransformation by Microbial Systems

The microbial degradation of this compound has not been extensively studied. However, research on related isomers provides insights into its potential biotransformation. Studies on Burkholderia cepacia and Ralstonia paucula, which are capable of degrading 4-nitrobenzoate (B1230335) and 4-aminobenzoate, found that these strains could not grow on 3-nitrobenzoate or 3-aminobenzoate. google.com This suggests that the position of the functional groups on the benzene (B151609) ring is critical for recognition and metabolism by these specific microbial enzymes and that pathways for the meta-substituted isomers are distinct.

The degradation of m-nitrobenzoic acid, another isomer, has been shown to proceed in some bacteria via an initial dioxygenase attack that produces protocatechuate, which is then further metabolized. researchgate.net In general, the microbial metabolism of nitroaromatic compounds can occur through several routes: reduction of the nitro group to an amino group, partial reduction to a hydroxylamino group, or direct oxidation of the aromatic ring by dioxygenases. The reduction of the nitro group is a thermodynamically favorable reaction often observed under anaerobic conditions. google.com The persistence of some isomers like 3-nitrobenzoic acid in soil for extended periods (over 64 days in some studies) indicates that these compounds can be recalcitrant to microbial degradation. nih.gov Therefore, the biotransformation of this compound in the environment is likely to be slow and dependent on the presence of specialized microbial communities with the appropriate enzymatic machinery.

Adsorption and Environmental Transport Mechanisms

The environmental transport of this compound is governed by its interaction with soil and sediment particles. Its adsorption behavior can be inferred from studies on structurally similar compounds. For example, a study on the adsorption of a derivative, 4-(4-Nitrobenzeneazo)-3-Aminobenzoic Acid, onto calcined Iraqi Montmorillonite clay demonstrated that the process was dependent on pH, adsorbent dosage, and initial concentration. nih.gov The experimental data for this derivative fit well with the Langmuir, Freundlich, and Temkin isotherm models, indicating a complex adsorption process that includes monolayer coverage on a heterogeneous surface. The highest removal rate (90.5%) for this derivative was observed at a slightly acidic pH of 5.5. nih.gov

Studies on the adsorption of benzoic acid and its nitro-isomers on activated carbon also show a strong pH dependence. The adsorption of benzoic acid is highest near its pKa value and decreases at higher or lower pH values. This is because at low pH, the neutral form of the acid predominates, which is more readily adsorbed, while at high pH, the anionic benzoate form is repelled by the typically negative surface charge of adsorbents like activated carbon. The presence of the electron-withdrawing nitro group in nitrobenzoic acids can further influence their adsorption affinity. Given these findings, the environmental mobility of this compound is expected to be pH-dependent, with greater adsorption and lower mobility in acidic soils where the carboxylic acid is protonated.

| Adsorption Isotherm Models for a 3-Aminobenzoic Acid Derivative | Applicability |

| Langmuir | Describes monolayer adsorption on a homogeneous surface. |

| Freundlich | Describes multilayer adsorption on a heterogeneous surface. |

| Temkin | Considers the effect of adsorbate-adsorbate interactions. |

Insufficient Information Found to Generate the Requested Article on this compound

Following a comprehensive series of targeted searches, it has been determined that there is a significant lack of specific, publicly available research data on the chemical compound "this compound" within the precise scopes requested: its utility in analytical chemistry and chemical sensing, and its role in combinatorial chemistry and library synthesis.

The performed searches for "this compound" in the context of derivatization for enhanced detection, development of probes and indicators, and its application in combinatorial chemistry and library synthesis did not yield the detailed, scientifically specific findings necessary to construct a thorough and informative article as per the provided outline. The majority of relevant search results pertained to its isomer, "4-Amino-3-nitrobenzoic acid," which has demonstrably different research applications, including its use as a standard in High-Performance Liquid Chromatography (HPLC).

While general principles of related compounds were found, such as the potential for aminobenzoic acid derivatives to exhibit fluorescent properties or to be used in the development of chemical sensors, no concrete studies or data sets were identified that specifically involved "this compound" for these purposes. Similarly, its application as a building block in combinatorial chemistry or for the synthesis of compound libraries is not documented in the available search results.

Due to this absence of specific and verifiable research findings on "this compound" in the stipulated areas of focus, it is not possible to generate the requested scientifically accurate and detailed article without resorting to speculation or including information that falls outside the strict parameters of the user's instructions. Therefore, the request to generate an article on the "" focusing on the specified subsections cannot be fulfilled at this time.

Future Research Perspectives and Methodological Advancements

Exploration of Novel Synthetic Routes and Sustainable Practices

The traditional synthesis of nitroaromatic compounds, including 3-Amino-4-nitrobenzoic acid, often involves harsh conditions and the use of hazardous reagents. Future research is increasingly focused on developing greener, more sustainable synthetic alternatives that offer high yields, minimize waste, and utilize environmentally benign materials.

One promising avenue is the exploration of biocatalysis and green chemistry principles. For instance, a sustainable approach for producing 3-aminobenzoic acid has been demonstrated using carbonaceous bio-based materials in subcritical water, which facilitates both the reduction of a nitro group and the oxidation of a formyl group in a one-pot process. mdpi.com This metal-free approach, if adapted for this compound, could significantly reduce the environmental footprint of its production. mdpi.com Future investigations may focus on optimizing reaction conditions, such as temperature and pressure, and exploring a wider range of bio-based catalysts. mdpi.com

Another area of development involves refining existing multi-step syntheses to improve efficiency and purity. Patented methods for producing related compounds, such as 3-amino-4-hydroxybenzoic acid, involve the reaction of precursors like 3-nitro-4-chlorobenzoic acid with sodium hydroxide, followed by a reduction step using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. google.com Future work could explore alternative, less expensive, and more robust catalysts or novel reducing agents to streamline these processes. google.comepo.org The development of continuous flow reactors for nitration and reduction steps could also offer better control over reaction parameters, leading to higher yields and improved safety.

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalysis in Subcritical Water | Utilizes bio-based carbon materials; metal-free reduction and oxidation. mdpi.com | Reduced use of toxic metals, use of a green solvent (water), potential for using renewable resources. mdpi.com |

| Catalytic Hydrogenation | Employs catalysts like Palladium on carbon (Pd/C) for the reduction of the nitro group. google.comepo.org | High efficiency and selectivity for nitro group reduction. epo.org |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. |

Advanced Spectroscopic Techniques for In-situ Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for chemical research. perkinelmer.com For the synthesis and subsequent reactions of this compound, these methods can provide invaluable insights into the formation of intermediates, reaction rates, and the impact of various parameters. perkinelmer.com

Modern Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for real-time reaction analysis. perkinelmer.comnih.gov Benchtop NMR spectrometers, in particular, are making this technology more accessible for routine process monitoring in industrial settings. bath.ac.uk By tracking the changes in characteristic spectral signals of reactants, intermediates, and products over time, researchers can develop a detailed kinetic profile of the reaction. nih.gov This is especially useful for complex reactions where transient species may be formed. bath.ac.uk Future research will likely involve the development of more robust probes and data analysis methods to handle complex reaction mixtures and overcome spectral distortions that can occur during a reaction. nih.gov

Mass spectrometry (MS) also offers high sensitivity and specificity for detecting and quantifying reaction components. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to analyze samples from a reaction mixture, while methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) could potentially be adapted for surface reaction monitoring. researchgate.net

| Spectroscopic Technique | Principle of Operation | Application in Reaction Monitoring |

| In-situ FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. perkinelmer.com | Real-time tracking of functional group transformations (e.g., conversion of -NO2 to -NH2). perkinelmer.com |

| In-situ NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. nih.govbath.ac.uk | Provides detailed structural information on all species in the reaction mixture, allowing for quantification and kinetic analysis. nih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. researchgate.net | High-sensitivity detection of reactants, products, and intermediates, aiding in pathway elucidation. researchgate.net |

Enhanced Computational Prediction and Machine Learning in Drug Discovery

The fields of computational chemistry and machine learning are revolutionizing drug discovery by enabling the rapid screening of virtual compound libraries and the prediction of their biological activities. nih.govdoaj.org For this compound, which serves as a scaffold or intermediate in the synthesis of potentially bioactive molecules, these computational tools offer a powerful approach to guide future research. fishersci.com

By calculating molecular descriptors that capture the structural and physicochemical properties of this compound derivatives, machine learning models can be trained to predict their potential as, for example, enzyme inhibitors or receptor ligands. nih.gov Algorithms such as random forests and neural networks can learn the complex relationships between a molecule's structure and its biological activity from existing experimental data. doaj.orgresearchgate.net These trained models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov This in-silico screening significantly reduces the time and cost associated with traditional drug discovery pipelines. nih.gov Future research will focus on developing more accurate and interpretable machine learning models and expanding the databases of known active compounds to improve model training and prediction accuracy. researchgate.net

| Computational Approach | Description | Application in Drug Discovery |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Simulates the binding of this compound derivatives to protein targets to estimate binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the quantitative chemical structure of a series of compounds to their biological activity. nih.gov | Develops predictive models for the bioactivity of new derivatives based on their structural features. |